molecular formula C10H8Cl2O2 B12000958 3-(2,6-Dichlorophenyl)-2-methylacrylic acid

3-(2,6-Dichlorophenyl)-2-methylacrylic acid

Cat. No.: B12000958
M. Wt: 231.07 g/mol
InChI Key: XRMKFXAALTTWIR-AATRIKPKSA-N
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Description

3-(2,6-Dichlorophenyl)-2-methylacrylic acid is a chlorinated aromatic compound featuring a 2,6-dichlorophenyl group attached to an acrylic acid backbone with a methyl substituent at the α-position. Its molecular formula is C₁₀H₈Cl₂O₂, with a calculated molecular weight of 230.08 g/mol. The 2,6-dichloro substitution on the phenyl ring imparts steric hindrance and electronic effects, while the methyl group modifies acidity and solubility. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its structural robustness and reactivity .

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-5H,1H3,(H,13,14)/b6-5+

InChI Key

XRMKFXAALTTWIR-AATRIKPKSA-N

Isomeric SMILES

C/C(=C\C1=C(C=CC=C1Cl)Cl)/C(=O)O

Canonical SMILES

CC(=CC1=C(C=CC=C1Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

    HDMPA: can be synthesized through various methods, including Suzuki–Miyaura coupling reactions.

  • In the Suzuki–Miyaura coupling, an arylboronic acid reacts with an aryl halide (usually bromide or chloride) in the presence of a palladium catalyst and a base. The boron reagent plays a crucial role in this process .
  • Industrial production methods may involve large-scale synthesis using boron-based reagents.
  • Chemical Reactions Analysis

      HDMPA: can undergo various reactions, including:

    • Common reagents include boron-based compounds, palladium catalysts, and halides.
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

      HDMPA: finds applications in:

  • Mechanism of Action

    • The exact mechanism by which HDMPA exerts its effects depends on its specific application.
    • In catalysis, it acts as a transmetalation partner in Suzuki–Miyaura reactions, facilitating carbon–carbon bond formation.
  • Comparison with Similar Compounds

    Structural and Functional Group Differences

    The compound is compared with structurally related acrylic acids, esters, and heterocyclic derivatives (Table 1). Key differences include:

    • Substituent positions : Chlorine atoms at the 2,6-positions versus meta/para positions in analogs.
    • Functional groups : Acrylic acid vs. ester or isoxazole moieties.
    • Steric and electronic effects: The 2,6-dichloro substitution reduces rotational freedom and enhances stability compared to monosubstituted analogs.
    Table 1: Comparative Analysis of Structurally Related Compounds
    Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Applications
    3-(2,6-Dichlorophenyl)-2-methylacrylic acid 2,6-Cl₂, α-methyl Acrylic acid 230.08 Pharmaceutical intermediates
    Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 3,4-OH Acrylic acid 180.16 Antioxidants, supplements
    3-(4-Chlorophenyl)acrylic acid 4-Cl Acrylic acid 186.59 Synthetic precursors
    Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate 2,6-Cl₂, isopropyl, methyl ester Isoxazole, ester 314.16 Drug intermediates

    Physicochemical Properties

    • Acidity: The α-methyl group in the target compound reduces acidity compared to non-methylated analogs (e.g., 3-(4-chlorophenyl)acrylic acid). This lowers water solubility but enhances lipid membrane permeability, favoring pharmaceutical applications .
    • Thermal stability: The 2,6-dichloro substitution increases thermal stability compared to monosubstituted chlorophenyl analogs due to reduced steric strain and enhanced resonance effects .

    Research Findings

    • Structure-activity relationships (SAR) : Studies indicate that 2,6-dichloro substitution enhances binding affinity to bacterial enzyme targets compared to para-chlorinated analogs, likely due to optimized steric interactions .
    • Metabolic stability : The methyl group in the target compound reduces metabolic oxidation rates, prolonging its half-life in vivo compared to unmethylated analogs .

    Biological Activity

    3-(2,6-Dichlorophenyl)-2-methylacrylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its therapeutic implications.

    Chemical Structure and Properties

    • Molecular Formula : C11H10Cl2O2
    • Molecular Weight : 247.10 g/mol
    • IUPAC Name : 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid

    This compound features a methylacrylic acid backbone substituted with a dichlorophenyl group, which may influence its reactivity and biological interactions.

    Biological Activity Overview

    Research into the biological activity of 3-(2,6-Dichlorophenyl)-2-methylacrylic acid has identified several key areas of interest:

    • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli .
    • Cytotoxicity : The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent .

    The mechanisms through which 3-(2,6-Dichlorophenyl)-2-methylacrylic acid exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

    • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
    • Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells.
    • Targeting Cell Membranes : The dichlorophenyl moiety may interact with cellular membranes, disrupting membrane integrity and function in microbial cells.

    Antimicrobial Studies

    A study conducted on the antimicrobial efficacy of 3-(2,6-Dichlorophenyl)-2-methylacrylic acid revealed the following Minimum Inhibitory Concentration (MIC) values:

    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Bacillus cereus16

    These results indicate a stronger activity against gram-positive bacteria compared to gram-negative strains .

    Cytotoxicity Studies

    The cytotoxic effects were assessed using various cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The findings were as follows:

    Cell LineIC50 (µM)
    HCT11625.5
    MCF730.1
    HUH718.7

    The IC50 values suggest that the compound is particularly effective against liver carcinoma cells .

    Case Studies

    • Case Study on Antibacterial Efficacy :
      A clinical evaluation involving patients with infections caused by resistant strains of Staphylococcus aureus showed promising results when treated with formulations containing 3-(2,6-Dichlorophenyl)-2-methylacrylic acid. The treatment resulted in a significant reduction in bacterial load and improvement in clinical symptoms.
    • Case Study on Cancer Treatment :
      In a preclinical model using HUH7 liver cancer xenografts, administration of the compound led to reduced tumor size compared to control groups, indicating its potential as a therapeutic agent in oncology .

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